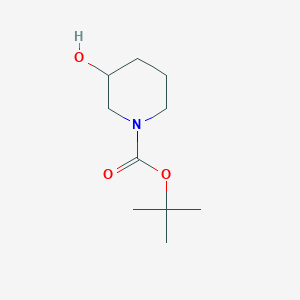

1-Boc-3-hydroxypiperidine

概述

描述

1-Boc-3-hydroxypiperidine, also known as tert-butyl 3-hydroxypiperidine-1-carboxylate, is a piperidine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a hydroxyl group at the third position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

准备方法

1-Boc-3-hydroxypiperidine can be synthesized through various methods, including chemical resolution and biotransformation.

-

Chemical Resolution Method: : This method involves the separation of 3-hydroxypiperidine using tartaric acid derivatives or camphorsulfonic acid salts, followed by protection with tert-butoxycarbonyl to obtain this compound . this method often suffers from low yields and high costs.

-

Biotransformation Method: : This method utilizes biocatalysts such as aldo-keto reductases to convert N-Boc-3-piperidone to this compound. This approach offers high enantioselectivity and efficiency, making it suitable for industrial production .

化学反应分析

1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Synthesis

1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its applications are particularly notable in the development of anti-cancer drugs and other therapeutic agents.

The biocatalytic approach to synthesizing this compound has gained traction due to its environmental benefits and efficiency. Studies have employed various biocatalysts, including whole cells and isolated enzymes, to facilitate this process.

Use of Enzymes and Whole Cells

A notable study utilized Baker's yeast and ketoreductase enzymes for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. This method not only yielded a high degree of chiral purity but also reduced the need for hazardous reagents typically used in chemical syntheses . The process was characterized by:

- Cost-effectiveness : Utilization of inexpensive and readily available biocatalysts.

- Environmental friendliness : Reduction of toxic waste associated with traditional chemical methods.

Table 2: Comparison of Biocatalytic Methods for Synthesizing this compound

| Biocatalyst Type | Advantages | Limitations |

|---|---|---|

| Whole Cell (Baker's Yeast) | High selectivity, cost-effective | Reaction time may be longer |

| Isolated Enzymes | High specificity | Potentially higher costs |

Case Studies

Several case studies illustrate the successful application of this compound in drug synthesis.

Green Chemistry Approach

One study focused on optimizing fermentation conditions for Pichia pastoris to enhance the yield of (S)-N-Boc-3-hydroxypiperidine. The research emphasized a green chemistry approach, improving sustainability in pharmaceutical manufacturing .

Enzymatic Strategies

Another investigation explored the coexpression strategies for ketoreductase and glucose dehydrogenase, which significantly improved the efficiency of producing (S)-N-Boc-3-hydroxypiperidine while maintaining high optical purity .

作用机制

The mechanism of action of 1-Boc-3-hydroxypiperidine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The hydroxyl group and Boc protecting group facilitate various chemical transformations, enabling the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific bioactive compound synthesized from this compound .

相似化合物的比较

1-Boc-3-hydroxypiperidine can be compared with other similar compounds, such as:

1-Boc-4-hydroxypiperidine: This compound has a hydroxyl group at the fourth position of the piperidine ring, offering different reactivity and applications.

3-Hydroxypiperidine: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-3-piperidone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which combines the stability provided by the Boc protecting group with the reactivity of the hydroxyl group, making it a valuable intermediate in various synthetic pathways.

生物活性

1-Boc-3-hydroxypiperidine, also known as (S)-1-Boc-3-hydroxypiperidine, is a significant intermediate in the synthesis of various pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and anticancer agents such as ibrutinib. This compound has garnered attention due to its potential biological activities, including antibacterial properties and its role in asymmetric synthesis processes.

Synthesis and Enzymatic Activity

The synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through various enzymatic methods that demonstrate high efficiency and selectivity. Notably, Baker's yeast has been utilized for the reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, showcasing an environmentally friendly and cost-effective approach. The enzymatic process involved the use of ketoreductase enzymes which provided a chiral selectivity of 90% and a specific rotation of +17.3° .

Table 1: Comparison of Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine

| Method | Enantioselectivity | Reaction Time (hours) | Yield (%) | Remarks |

|---|---|---|---|---|

| Baker's Yeast Reduction | 90% | 72 | High | Environmentally friendly process |

| E. coli Coexpression System | Varied | 24 | Moderate | Requires optimization of enzyme ratios |

| Alcohol Dehydrogenase Method | 100% | 6 | High | High substrate tolerance |

Antibacterial Properties

Recent studies have indicated that derivatives of this compound exhibit potent antibacterial activity. For instance, compounds synthesized from this intermediate have shown effectiveness against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria . The dual inhibition mechanism against bacterial topoisomerases has been particularly highlighted, suggesting a promising avenue for developing new antibiotics.

Case Studies

- Enzymatic Reduction Study : A study demonstrated that using recombinant enzymes from Candida albicans for the asymmetric reduction of N-Boc-3-piperidone resulted in an impressive conversion rate exceeding 99% with an enantiomeric excess value of 100% . This method not only simplifies the reaction conditions but also enhances the overall yield and purity of the product.

- Pharmacological Evaluation : In vivo studies involving synthesized compounds from (S)-1-Boc-3-hydroxypiperidine revealed significant efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA). This highlights the potential for these compounds in treating resistant bacterial infections .

The biological activity of (S)-1-Boc-3-hydroxypiperidine can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair mechanisms. By inhibiting these enzymes, such as DNA gyrase and topoisomerase IV, compounds derived from this intermediate can effectively halt bacterial proliferation.

属性

IUPAC Name |

tert-butyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJXHKXIOCDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337963 | |

| Record name | 1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-45-2 | |

| Record name | 1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for (S)-1-Boc-3-hydroxypiperidine and how do they compare?

A1: Several methods exist for synthesizing (S)-1-Boc-3-hydroxypiperidine:

- Baker's Yeast: This approach uses Baker's yeast as a biocatalyst for enantioselective reduction. It offers a cost-effective and environmentally friendly option. []

- Ketoreductase Enzyme: This method utilizes a purified ketoreductase enzyme, resulting in high chiral selectivity and a significantly reduced reaction time. []

- Microbial Cells: This strategy employs specific microbial cells for biocatalytic synthesis. []

- Chiral Resolution: This method involves synthesizing the racemic mixture followed by resolution with a chiral resolving agent like (2S,3S)-N-(4-chlorophenyl)-2,3-dihydroxy-succinamic acid, a derivative of D-tartaric acid. []

- Chiral Starting Material: This approach utilizes (R)-glyceraldehyde acetonide as a chiral starting material and proceeds through a series of reactions, including Wittig reaction, reduction, deprotection, and ring closing. []

Q2: What is a significant application of (S)-1-Boc-3-hydroxypiperidine in drug synthesis?

A2: (S)-1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of Ibrutinib []. It reacts with a pyrazolopyrimidine derivative via a Mitsunobu reaction to form a key intermediate in Ibrutinib synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。